![molecular formula C16H18O3 B5859699 4,7-dimethyl-5-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5859699.png)
4,7-dimethyl-5-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7-dimethyl-5-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one, also known as Hesperetin, is a flavonoid found in citrus fruits and has been extensively studied for its potential health benefits. This compound is known to have antioxidant, anti-inflammatory, anti-cancer, and neuroprotective properties.
作用機序
4,7-dimethyl-5-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one exerts its effects through several mechanisms of action. It acts as an antioxidant by scavenging free radicals and preventing oxidative stress. This compound also inhibits the activity of pro-inflammatory enzymes such as cyclooxygenase and lipoxygenase, which can reduce inflammation in the body. Additionally, this compound has been shown to inhibit the growth and spread of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects on the body. It has been shown to reduce oxidative stress, inflammation, and cancer cell growth. This compound has also been shown to have neuroprotective effects, which can protect the brain from damage and prevent neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
4,7-dimethyl-5-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one has several advantages for lab experiments. It is readily available and can be synthesized or extracted from natural sources. Additionally, this compound has been extensively studied, and its effects on the body are well-documented. However, there are some limitations to using this compound in lab experiments. It can be difficult to isolate and purify, and its effects can be influenced by other compounds present in the natural source.
将来の方向性
There are several future directions for research on 4,7-dimethyl-5-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one. One area of research is the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research is the potential use of this compound in the prevention and treatment of cancer. Additionally, further research is needed to understand the mechanisms of action of this compound and its effects on the body.
合成法
4,7-dimethyl-5-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one can be synthesized through several methods, including chemical synthesis and extraction from natural sources. The chemical synthesis method involves the reaction of 2-hydroxyacetophenone with 3-methyl-2-buten-1-ol to form this compound. Alternatively, this compound can be extracted from citrus fruits such as oranges, grapefruits, and lemons. The extraction method involves the use of solvents such as ethanol or methanol to extract the compound from the fruit peel.
科学的研究の応用
4,7-dimethyl-5-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one has been extensively studied for its potential health benefits. It has been shown to have antioxidant properties, which can protect cells from oxidative stress and prevent cellular damage. Additionally, this compound has anti-inflammatory properties, which can help to reduce inflammation in the body and prevent chronic diseases such as arthritis and heart disease. This compound has also been shown to have anti-cancer properties, which can help to prevent the growth and spread of cancer cells.
特性
IUPAC Name |
4,7-dimethyl-5-(3-methylbut-2-enoxy)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3/c1-10(2)5-6-18-13-7-11(3)8-14-16(13)12(4)9-15(17)19-14/h5,7-9H,6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRFZJGXWQZWSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OCC=C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-dichloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5859617.png)
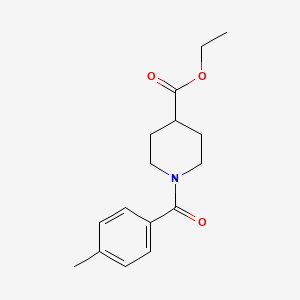
![2-(3-chlorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B5859624.png)
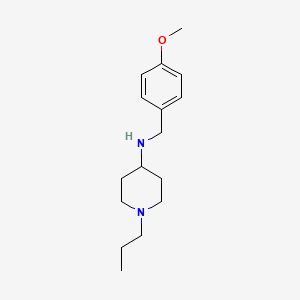
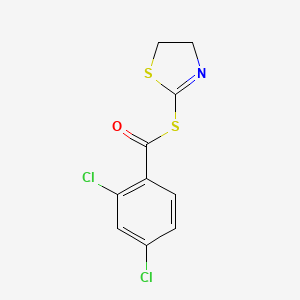
![N~1~-(2-ethylphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5859642.png)
![3-(2-furyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acrylamide](/img/structure/B5859649.png)
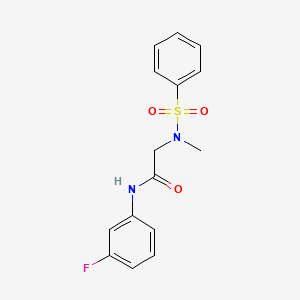
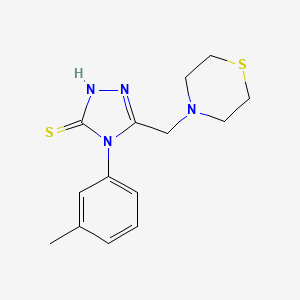
![N-cyclopropyl-2-[(2,5-dimethoxybenzylidene)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5859674.png)
![2-[3-(acetylamino)phenoxy]-N-methyl-N-phenylacetamide](/img/structure/B5859707.png)
![1-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2,5-pyrrolidinedione](/img/structure/B5859708.png)
![N-(4-chlorophenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5859722.png)
![1-[(4-bromo-2-methylphenoxy)acetyl]azepane](/img/structure/B5859734.png)